![molecular formula C13H19F3N2O3 B14889562 tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[420]octane is a complex organic compound that features a bicyclic structure with a trifluoroacetyl group and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the trifluoroacetyl group: This step involves the acylation of the bicyclic core with trifluoroacetic anhydride in the presence of a base such as pyridine.
Protection of the amine groups: The final step involves the protection of the amine groups with a Boc protecting group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Amines in the presence of a base like triethylamine in an aprotic solvent such as DCM.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoroacetyl group.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[420]octane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry
In the industrial sector, (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The Boc protecting group ensures the stability of the compound during these interactions, preventing premature degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,6S)-7-Boc-3-(acetyl)-3,7-diazabicyclo[4.2.0]octane: Similar structure but lacks the trifluoroacetyl group.
(1S,6S)-7-Boc-3-(benzoyl)-3,7-diazabicyclo[4.2.0]octane: Contains a benzoyl group instead of the trifluoroacetyl group.
Uniqueness
The presence of the trifluoroacetyl group in (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane imparts unique electronic and steric properties, making it more reactive and selective in certain chemical reactions compared to its analogs. This makes it a valuable compound for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C13H19F3N2O3 |
|---|---|
Poids moléculaire |
308.30 g/mol |
Nom IUPAC |
tert-butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-8-6-17(5-4-9(8)18)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Clé InChI |
GKVHTCBLYVTKIK-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCN(C2)C(=O)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2C1CCN(C2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)
![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
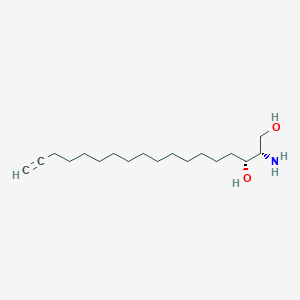
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)

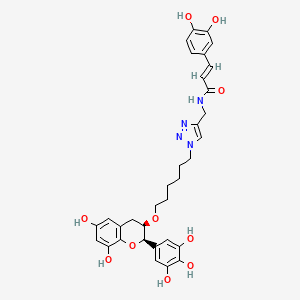
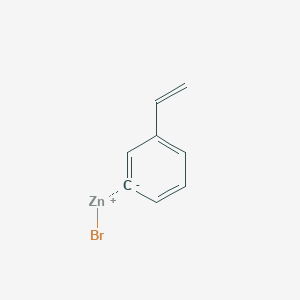
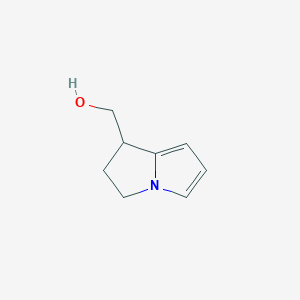
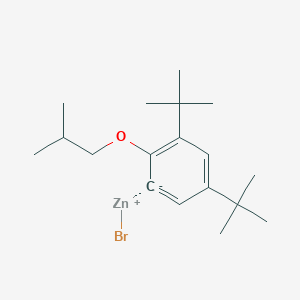

![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)

